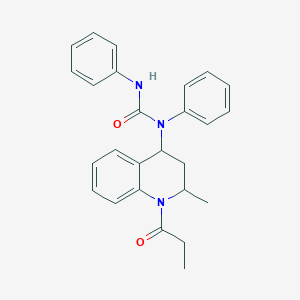
6,7-dimethoxy-N-(2-methoxyethyl)-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core
Méthodes De Préparation
The synthesis of 6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves several steps. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of methoxy groups and other substituents. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in its biological activity. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrahydroisoquinoline derivatives with different substituents. These compounds may have similar structures but differ in their biological activities and applications. The uniqueness of 6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of methoxy groups and the tetrahydroisoquinoline core, which may confer unique properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H30N2O5S |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C23H30N2O5S/c1-26-12-10-24-23(31)25-11-9-16-13-21(28-3)22(29-4)14-19(16)20(25)15-30-18-7-5-17(27-2)6-8-18/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,24,31) |
Clé InChI |
OOWLOIVSPBGJRD-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B11451433.png)
![1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one](/img/structure/B11451451.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-1H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B11451458.png)
![1-[2-(2-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11451468.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}prop-2-enamide](/img/structure/B11451476.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11451479.png)

![2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11451483.png)
![3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11451491.png)
![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B11451496.png)

![(2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide](/img/structure/B11451518.png)
![4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol](/img/structure/B11451530.png)

